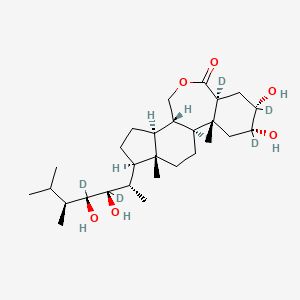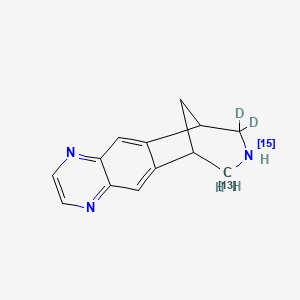![molecular formula C22H19FN2O5 B12373400 (19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12373400.png)
(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione” is a complex organic molecule characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler precursors. A possible synthetic route could include:
Formation of the Pentacyclic Core: This step might involve cyclization reactions to form the pentacyclic structure. Reagents such as strong acids or bases, and conditions like high temperatures, could be used.
Introduction of Functional Groups: The hydroxyl, fluoro, and diaza groups can be introduced through specific reactions. For example, hydroxyl groups can be added via hydroxylation reactions, fluoro groups through fluorination, and diaza groups via diazotization.
Final Modifications: The final steps might involve fine-tuning the structure and ensuring the correct stereochemistry, possibly using chiral catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability. This might involve:
Batch or Continuous Flow Processes: Depending on the complexity and yield, either batch or continuous flow processes could be used.
Purification Techniques: Techniques such as crystallization, distillation, or chromatography would be essential to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The diaza groups can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can facilitate reduction.
Substitution: Reagents like sodium azide (NaN3) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the fluoro group would yield a hydrogen-substituted product.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione: This compound itself.
Other Pentacyclic Compounds: Compounds with similar pentacyclic structures but different functional groups.
Fluoro- and Hydroxy-Substituted Compounds: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of this compound lies in its specific combination of a pentacyclic structure with fluoro, hydroxyl, and diaza functional groups
Properties
Molecular Formula |
C22H19FN2O5 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(19S)-10,19-diethyl-6-fluoro-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C22H19FN2O5/c1-3-10-11-5-18(26)15(23)7-16(11)24-19-12(10)8-25-17(19)6-14-13(20(25)27)9-30-21(28)22(14,29)4-2/h5-7,26,29H,3-4,8-9H2,1-2H3/t22-/m0/s1 |
InChI Key |
OQZOAWOAAVMHAE-QFIPXVFZSA-N |
Isomeric SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=CC(=C(C=C51)O)F |
Canonical SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=CC(=C(C=C51)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


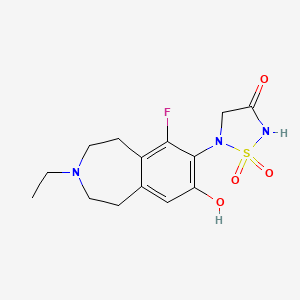


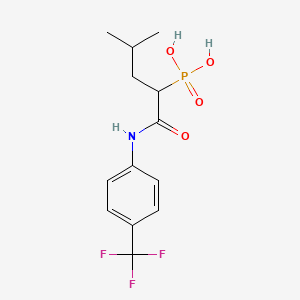
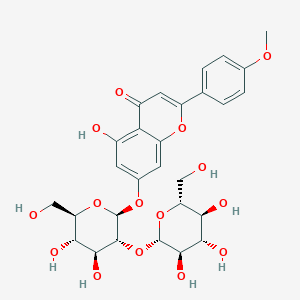
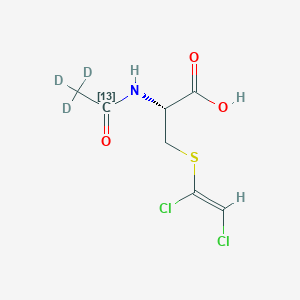
![5-{[3-Chloro-4-(4-cyclohexylbutoxy)phenyl]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B12373359.png)
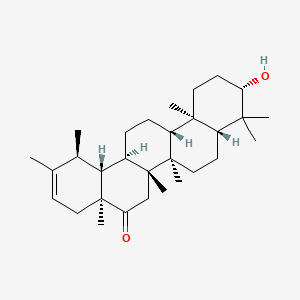
![5-[(2-Bromo-4-methylphenyl)methoxymethyl]-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol](/img/structure/B12373377.png)

![(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one](/img/structure/B12373382.png)
